Cas no 7546-50-1 (2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid)
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
- 2-Methyl-7-aza-3-indolylacetic Acid
- 1H- Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-methyl-
- METHYL (2-METHYL-1H-PYRROLO[2,3B] PYRIDINE 3-YL) ACETIC ACID
- 1H-PYRROLO[2,3-B]PYRIDINE-3-ACETIC ACID, 2-METHYL-
- 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid
- 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic Acid
- FCH888301
- SB14615
- AX8215118
- ST24039215
- 1H-Pyrrolo[2,3-b]pyridine-3acetic acid,2-methyl-
- (2-Methyl-1H
- DTXSID80678009
- FT-0671510
- DS-15619
- C76410
- (2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
- A865680
- AKOS006309780
- 2-(2-Methyl-1H-pyrrolo[2 pound not3-b]pyridin-3-yl)acetic acid
- 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)aceticacid
- MFCD11100766
- CS-W009117
- 7546-50-1
- 1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 2-methyl-; 2-Methyl-1H-pyrrolo[2,3-b]pyridine-3-acetic acid; 2-Methyl-7-aza-3-indolylacetic acid; 2-(2-Methyl-7-aza-1H-indol-3-yl)acetic acid; 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid
- {2-METHYL-1H-PYRROLO[2,3-B]PYRIDIN-3-YL}ACETIC ACID
-
- MDL: MFCD11100766
- Inchi: 1S/C10H10N2O2/c1-6-8(5-9(13)14)7-3-2-4-11-10(7)12-6/h2-4H,5H2,1H3,(H,11,12)(H,13,14)
- InChI Key: UZRGDKPJTFSVNZ-UHFFFAOYSA-N
- SMILES: OC(CC1=C(C)NC2C1=CC=CN=2)=O
Computed Properties
- Exact Mass: 190.07400
- Monoisotopic Mass: 190.074227566g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66
- XLogP3: 1.2
Experimental Properties
- PSA: 65.98000
- LogP: 1.49840
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM149338-100mg |
2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
7546-50-1 | 95%+ | 100mg |
$130 | 2021-08-05 | |
| Chemenu | CM149338-250mg |
2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
7546-50-1 | 95%+ | 250mg |
$155 | 2021-08-05 | |
| Chemenu | CM149338-1g |
2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
7546-50-1 | 95%+ | 1g |
$486 | 2021-08-05 | |
| Fluorochem | 231203-250mg |
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
7546-50-1 | 95% | 250mg |
£167.00 | 2022-02-28 | |
| Fluorochem | 231203-1g |
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
7546-50-1 | 95% | 1g |
£423.00 | 2022-02-28 | |
| Fluorochem | 231203-5g |
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
7546-50-1 | 95% | 5g |
£1227.00 | 2022-02-28 | |
| abcr | AB438619-250 mg |
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid; . |
7546-50-1 | 250MG |
€220.50 | 2023-07-18 | ||
| abcr | AB438619-1 g |
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid; . |
7546-50-1 | 1g |
€471.30 | 2023-02-03 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M848818-250mg |
2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid |
7546-50-1 | 98% | 250mg |
1,669.50 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XN461-250mg |
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid |
7546-50-1 | 98% | 250mg |
2118CNY | 2021-05-08 |
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid Suppliers
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid
Research Brief on 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid (CAS: 7546-50-1): Recent Advances and Applications
2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid (CAS: 7546-50-1) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery. The compound's pyrrolopyridine core is particularly noteworthy for its ability to interact with various biological targets, making it a promising scaffold for the development of novel pharmaceuticals.
Recent studies have explored the synthetic pathways for 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid, with a focus on optimizing yield and purity. One notable advancement is the use of palladium-catalyzed cross-coupling reactions, which have been shown to efficiently construct the pyrrolopyridine framework. Additionally, green chemistry approaches, such as microwave-assisted synthesis, have been employed to reduce reaction times and improve environmental sustainability. These methodological improvements are critical for scaling up production and facilitating further pharmacological investigations.
The biological activity of 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid has been a focal point of recent research. In vitro studies have demonstrated its potential as an inhibitor of key enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4). These findings suggest that the compound could be a candidate for developing anti-inflammatory and immunomodulatory agents. Furthermore, molecular docking studies have revealed its ability to bind selectively to protein targets, providing insights into its mechanism of action and guiding the design of derivatives with enhanced potency and selectivity.
In the context of drug discovery, 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid has been investigated as a building block for the synthesis of more complex molecules. Researchers have modified its structure to create analogs with improved pharmacokinetic properties, such as increased solubility and metabolic stability. For instance, ester and amide derivatives have been synthesized and evaluated for their bioavailability and therapeutic efficacy. These efforts highlight the compound's versatility and its potential to serve as a foundation for next-generation therapeutics.
Beyond its direct applications, 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid has also been studied for its role in chemical biology. Its fluorescent properties, attributed to the conjugated system within the pyrrolopyridine ring, make it a useful probe for imaging and tracking biological processes. Recent work has explored its use in labeling biomolecules and monitoring enzyme activity in real time, offering new tools for understanding cellular mechanisms and disease pathways.
In conclusion, 2-{2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}acetic acid (CAS: 7546-50-1) represents a multifaceted compound with significant promise in chemical biology and medicinal chemistry. Advances in its synthesis, coupled with a deeper understanding of its biological activity, are paving the way for its application in drug development and beyond. Future research should focus on further elucidating its therapeutic potential and expanding its utility as a molecular tool. This brief underscores the importance of continued investigation into this compound and its derivatives to unlock new opportunities in biomedical science.
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